molecular formula C16H40BrN4P B3285757 Tetrakis(diethylamino)phosphonium bromide CAS No. 81175-49-7

Tetrakis(diethylamino)phosphonium bromide

Cat. No. B3285757
CAS RN: 81175-49-7
M. Wt: 399.39 g/mol
InChI Key: GQSNYNMMDQPIDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(diethylamino)phosphonium bromide is a compound with the molecular formula C16H40BrN4P . It is a high-temperature phase-transfer catalyst and has been used in several high-temperature PTC halex reactions at 180 degrees Celsius for extended reaction times .


Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamino)phosphonium bromide consists of 16 carbon atoms, 40 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 phosphorus atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Tetrakis(diethylamino)phosphonium bromide is a powder with a melting point of 245-246 degrees Celsius . It has a molecular weight of 399.4 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Future Directions

Tetrakis(dialkylamino)phosphonium compounds, which are similar to Tetrakis(diethylamino)phosphonium bromide, have been used in the efficient synthesis of high-performance anion exchange membranes . This suggests potential future applications of Tetrakis(diethylamino)phosphonium bromide in the field of energy applications .

Mechanism of Action

Target of Action

Tetrakis(diethylamino)phosphonium bromide is primarily used as a phase-transfer catalyst A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place

Mode of Action

As a phase-transfer catalyst, tetrakis(diethylamino)phosphonium bromide operates by enabling the transfer of a reactant across the interface of two phases, such as an organic phase and an aqueous phase This is achieved by forming a complex with the reactant, effectively solubilizing it in the other phase

Biochemical Pathways

Its role is confined to the facilitation of chemical reactions in a laboratory or industrial setting .

Result of Action

The primary result of the action of tetrakis(diethylamino)phosphonium bromide is the successful progression of a chemical reaction that might otherwise be hindered by phase separation

Action Environment

The efficacy and stability of tetrakis(diethylamino)phosphonium bromide as a phase-transfer catalyst can be influenced by various environmental factors. These include the temperature of the reaction (it is known to be used in high-temperature reactions ), the nature of the reactants and the specific phases involved.

properties

IUPAC Name

tetrakis(diethylamino)phosphanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N4P.BrH/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;/h9-16H2,1-8H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSNYNMMDQPIDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40BrN4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(diethylamino)phosphonium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(diethylamino)phosphonium bromide
Reactant of Route 2
Tetrakis(diethylamino)phosphonium bromide
Reactant of Route 3
Tetrakis(diethylamino)phosphonium bromide
Reactant of Route 4
Tetrakis(diethylamino)phosphonium bromide
Reactant of Route 5
Tetrakis(diethylamino)phosphonium bromide
Reactant of Route 6
Tetrakis(diethylamino)phosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.